Amylamine

Descripción general

Descripción

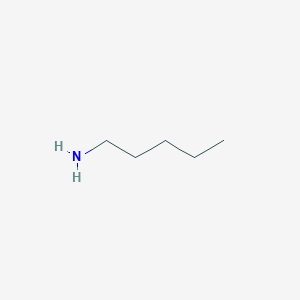

Amylamine (C₅H₁₃N), also known as 1-aminopentane or pentylamine, is a primary aliphatic amine with a linear five-carbon alkyl chain . It belongs to the class of monoalkylamines, characterized by a single amino group (-NH₂) attached to an alkyl substituent. With a molecular weight of 87.16 g/mol and CAS number 110-58-7, this compound is a colorless liquid at room temperature, exhibiting typical amine properties such as alkalinity, water solubility (due to hydrogen bonding), and reactivity in nucleophilic substitution reactions . Its industrial applications include use as a precursor in organic synthesis, pharmaceuticals, and agrochemicals .

Métodos De Preparación

Rutas sintéticas: La amilmina se puede sintetizar mediante la reacción de 1-bromopentano con amoníaco o mediante la reducción de nitrilos (como el valeronirilo) con hidruro de litio y aluminio.

Producción industrial: En la industria, la amilmina se produce a menudo mediante la reacción de 1-bromopentano con amoníaco en presencia de un catalizador de cobre.

Análisis De Reacciones Químicas

Reacciones: La amilmina sufre reacciones típicas de las aminas, incluida la sustitución nucleófila, la oxidación y la reducción.

Reactivos y condiciones comunes:

Principales productos: Los principales productos dependen de las condiciones específicas de la reacción.

Aplicaciones en investigación científica

Química: La amilmina sirve como bloque de construcción para diversas síntesis orgánicas.

Biología: Se puede utilizar en estudios relacionados con neurotransmisores y receptores.

Medicina: Los derivados de la amilmina tienen posibles aplicaciones terapéuticas.

Industria: La amilmina se utiliza en la producción de tensioactivos y otras sustancias químicas.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

1.1 Anti-Obesity Drug Development

Amylamine hydrochloride has been investigated as a novel anti-obesity drug due to its potential mechanism of action that does not exhibit cardiotoxicity. In preclinical studies, it was characterized for its efficacy in weight management by influencing metabolic pathways without adverse cardiovascular effects .

1.2 Drug Absorption Enhancer

Research indicates that this compound can enhance the oral bioavailability of various drugs. For example, when used in mixed polymeric micelles, this compound significantly improved the absorption of cyclosporine A in rat models, suggesting its potential as a gastrointestinal absorption enhancer for P-glycoprotein substrate drugs .

Chemical Synthesis and Industrial Uses

2.1 Organic Synthesis

this compound serves as an important intermediate in organic synthesis. It is utilized in the production of various chemicals and pharmaceuticals, including surfactants and agrochemicals. Its ability to form stable complexes with other organic compounds makes it valuable in synthetic pathways .

2.2 CO2 Hydrate Kinetics

In studies related to carbon dioxide hydrate formation, this compound has been evaluated for its impact on hydrate kinetics. Research findings suggest that this compound can influence the rate at which CO2 hydrates form, which is crucial for applications in carbon capture technologies .

Materials Science

3.1 Clay-Organic Complexes

this compound is also involved in the formation of clay-organic complexes, which are significant in materials science for developing new materials with enhanced properties. These complexes can be utilized in various applications including catalysis and environmental remediation .

Case Study 1: this compound as an Anti-Obesity Agent

A study conducted on this compound hydrochloride showed promising results in reducing body weight and fat mass in animal models without significant side effects. The study highlighted its potential role in obesity management and metabolic regulation, providing a basis for further clinical trials .

Case Study 2: Enhancing Drug Absorption

In a comparative study on drug formulations, this compound was incorporated into polymeric micelles to evaluate its effect on the oral bioavailability of cyclosporine A. The results demonstrated a significant increase in absorption rates compared to traditional formulations, indicating its effectiveness as an absorption enhancer .

Data Summary Table

| Application Area | Specific Use | Findings/Results |

|---|---|---|

| Pharmaceutical | Anti-obesity drug | Non-cardiotoxic; effective in weight management |

| Pharmaceutical | Drug absorption enhancer | Improved oral bioavailability of cyclosporine A |

| Chemical Synthesis | Intermediate for organic synthesis | Key role in producing surfactants and agrochemicals |

| Materials Science | Clay-organic complexes | Enhanced material properties for catalysis |

| Environmental Science | CO2 hydrate kinetics | Influences rate of CO2 hydrate formation |

Mecanismo De Acción

- El mecanismo de acción de la amilmina depende de su aplicación específica. Por ejemplo:

- Como fármaco, puede interactuar con receptores o enzimas.

- Como solvente, afecta la solubilidad y la reactividad.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Butylamine (C₄H₁₁N)

Butylamine (CAS 109-73-9) is a four-carbon analog of amylamine. Key differences include:

- Molecular Weight : 73.14 g/mol (butylamine) vs. 87.16 g/mol (this compound).

- Boiling Point : Butylamine (77–78°C) has a lower boiling point than this compound (104–106°C), reflecting the trend of increasing boiling points with chain length due to stronger van der Waals forces in longer hydrocarbons .

- Applications : Butylamine is widely used in rubber vulcanization and dye synthesis, whereas this compound’s longer chain enhances its utility in surfactant production .

Allylamine (C₃H₅NH₂)

Allylamine (CAS 107-11-9) is an unsaturated amine with a double bond, giving it distinct reactivity:

- Structure : The allylic double bond enables participation in conjugate addition reactions, unlike this compound’s saturated chain .

- Toxicity : Allylamine is more toxic, causing cardiovascular and respiratory irritation, whereas this compound’s hazards are primarily dermal absorption and alkaline burns .

- Industrial Use : Allylamine derivatives like terbinafine are antifungal agents, while this compound derivatives are used in corrosion inhibitors .

Methylamine (CH₃NH₂)

Methylamine (CAS 74-89-5) is the simplest primary amine:

- Physical State : Gaseous at room temperature (vs. This compound’s liquid state), due to its low molecular weight (31.06 g/mol) .

- Basicity : Methylamine (pKb ~3.36) is less basic than this compound (pKb ~3.40), as alkyl chain length minimally affects amine basicity in aqueous solutions .

- Applications : Methylamine is a precursor for pharmaceuticals (e.g., ephedrine), while this compound is utilized in pesticide synthesis .

Benzylamine (C₆H₅CH₂NH₂)

Benzylamine is an aromatic primary amine:

- Reactivity : The electron-withdrawing benzene ring reduces basicity (pKb ~4.70) compared to this compound’s pKb ~3.40 .

- Solubility : Benzylamine is less water-soluble due to its hydrophobic aromatic ring, whereas this compound’s linear chain allows moderate solubility .

Comparative Data Table

Actividad Biológica

Amylamine, a primary amine with the chemical formula C5H13N, has garnered attention in various fields of biological research due to its diverse biological activities and potential applications. This article provides a comprehensive overview of the biological activity of this compound, including its synthesis, mechanisms of action, and implications in pharmacology and toxicology.

This compound is characterized by its aliphatic structure, which contributes to its solubility and reactivity. It can be synthesized through various methods, including the reduction of pentylamine and other related compounds. The synthesis process often involves catalytic hydrogenation or reductive amination techniques.

1. Anticancer Properties

Recent studies have explored the use of this compound in the development of novel anticancer drugs. For instance, two new platinum(II) complexes were synthesized incorporating this compound, demonstrating significant cytotoxic effects against colon cancer cell lines (HCT116). The complexes showed lower half-maximal inhibitory concentration (CC50) values compared to cisplatin, indicating enhanced anticancer activity. The binding affinity of these complexes to calf thymus DNA was also evaluated, revealing that this compound-modified complexes exhibited stronger interactions with DNA compared to traditional cisplatin analogs .

| Compound | CC50 (μM) | Binding Constant (Kf, mM) |

|---|---|---|

| cis-[Pt(NH3)2(amylgly)]NO3 | 36 | - |

| cis-[Pt(this compound)2(amylgly)]NO3 | 270 | 8.72 |

2. Neuroprotective Effects

This compound has been investigated for its neuroprotective properties. In animal models, it has shown potential in mitigating neurodegenerative processes, possibly through the modulation of neurotransmitter systems and reduction of oxidative stress. These findings suggest that this compound could be beneficial in treating conditions like Alzheimer's disease .

3. Toxicological Profile

Despite its beneficial properties, this compound is also associated with certain toxicological risks. Exposure can lead to respiratory irritation and skin burns due to its corrosive nature. Chronic exposure may result in bronchitis and pulmonary edema . Thus, understanding its safety profile is crucial for therapeutic applications.

The biological activity of this compound can be attributed to several mechanisms:

- DNA Interaction : The platinum complexes containing this compound demonstrate significant binding affinity to DNA, which is critical for their anticancer activity.

- Enzyme Modulation : this compound may act as a substrate or inhibitor for various enzymes involved in metabolic pathways, influencing cellular functions.

- Cell Membrane Interaction : Its lipophilic nature allows this compound to integrate into cell membranes, potentially altering membrane fluidity and permeability.

Case Study 1: Anticancer Drug Development

In a study focused on synthesizing new anticancer agents, researchers developed two platinum complexes that incorporated this compound. These complexes were tested against HCT116 colon cancer cells and exhibited promising results with lower CC50 values than cisplatin. The interaction with DNA was further validated using fluorescence spectroscopy .

Case Study 2: Neuroprotection

Another investigation examined the neuroprotective effects of this compound in a rat model of neurodegeneration. Results indicated that treatment with this compound reduced markers of oxidative stress and improved cognitive function compared to control groups .

Q & A

Basic Research Questions

Q. What experimental protocols are recommended for synthesizing amylamine, and how can purity be validated?

this compound synthesis typically employs the Hofmann degradation of hexanamide or catalytic hydrogenation of pentyl cyanide . To ensure reproducibility, document reaction conditions (temperature, solvent ratios, catalyst loadings) and employ GC-MS or H NMR for purity validation. Include calibration curves for quantitative analysis and cross-reference spectral data with established databases (e.g., NIST Chemistry WebBook) .

Q. Which analytical techniques are most effective for characterizing this compound’s physicochemical properties?

Key techniques include:

- Vapor pressure : Headspace gas chromatography (HS-GC) under controlled temperature .

- Solubility : Phase-separation studies in water/organic solvent systems (e.g., logP determination via shake-flask method) .

- Thermal stability : Differential scanning calorimetry (DSC) to identify decomposition thresholds . Always report instrument parameters and replicate measurements to minimize uncertainty .

Q. How should researchers handle this compound safely in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, lab coat) due to its volatility and potential respiratory irritation .

- Store in airtight containers away from strong oxidizers (e.g., peroxides) and acids to prevent exothermic reactions .

- Neutralize spills with dilute acetic acid and adsorbents (vermiculite) .

Advanced Research Questions

Q. What strategies resolve contradictions in reported this compound reaction kinetics under varying pH conditions?

Discrepancies may arise from unaccounted protonation states or solvent effects. Proceed as follows:

- Control experiments : Repeat studies in buffered solutions (pH 4–10) to isolate kinetic pathways .

- Computational modeling : Use DFT calculations to predict amine group reactivity at specific pH levels .

- Meta-analysis : Compare datasets from literature using standardized metrics (e.g., turnover frequency) and identify outliers via Grubbs’ test .

Q. How can experimental designs optimize this compound’s catalytic efficiency in reductive amination reactions?

- DoE (Design of Experiments) : Vary substrate ratios (aldehyde:amine), catalyst loading (e.g., Pd/C), and hydrogen pressure to identify optimal conditions .

- In-situ monitoring : Employ FTIR or Raman spectroscopy to track intermediate formation and adjust parameters dynamically .

- Benchmarking : Compare yields against established catalysts (e.g., Raney Ni) and report turnover numbers (TON) with error margins .

Q. What methodologies address discrepancies in this compound’s reported toxicity profiles?

- Dose-response studies : Conduct acute toxicity assays (e.g., OECD 423) using in vitro models (HepG2 cells) and validate via LC50 calculations .

- Metabolomic profiling : Use HPLC-MS to identify degradation products (e.g., nitrosamines) under simulated physiological conditions .

- Literature harmonization : Apply PRISMA guidelines to systematically review existing data and highlight methodological variability (e.g., exposure duration, model organisms) .

Q. Data Management and Reproducibility

Q. How should researchers document this compound-related data to ensure reproducibility?

- Metadata standards : Include batch numbers, supplier details (e.g., Sigma-Aldrich Lot#), and storage conditions (−20°C, inert atmosphere) .

- Raw data archiving : Upload chromatograms, spectral scans, and kinetic plots to repositories like Zenodo or Figshare with CC-BY licenses .

- Protocol sharing : Use platforms like Protocols.io for step-by-step workflows, including troubleshooting steps (e.g., amine degradation during distillation) .

Q. What computational tools are recommended for modeling this compound’s interactions in complex systems?

Propiedades

IUPAC Name |

pentan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H13N/c1-2-3-4-5-6/h2-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DPBLXKKOBLCELK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H13N | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

142-65-4 (hydrochloride), 73200-62-1 (sulfate[2:1]) | |

| Record name | n-Amylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID0021919 | |

| Record name | Pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

87.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

N-amylamine appears as a clear colorless liquid with an ammonia-like odor. Irritates the eyes and respiratory system. Vapors are heavier than air. Produces toxic oxides of nitrogen during combustion. Used as a corrosion inhibitor, solvent, flotation agent and in the manufacture of other chemicals., Liquid, Colorless liquid with an ammoniacal odor; [CAMEO], Colourless to yellow liquid; Fishy aroma | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | n-Pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

219.9 °F at 760 mmHg (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Flash Point |

45 °F (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Solubility |

Very soluble (NTP, 1992), Soluble in water, Soluble (in ethanol) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.7547 (NTP, 1992) - Less dense than water; will float, 0.750-0.759 | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylamine | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1575/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Density |

3.01 (NTP, 1992) - Heavier than air; will sink (Relative to Air) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

Vapor Pressure |

91.0 [mmHg] | |

| Record name | n-Pentylamine | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/1423 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

110-58-7 | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Pentylamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | n-Amylamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000110587 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Amylamine | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7906 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Pentanamine | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pentan-1-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0021919 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentylamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.438 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | PENTYLAMINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E05QM3V8EF | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Melting Point |

-67 to -58 °F (NTP, 1992) | |

| Record name | N-AMYLAMINE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/134 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Amylamine | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB02045 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.